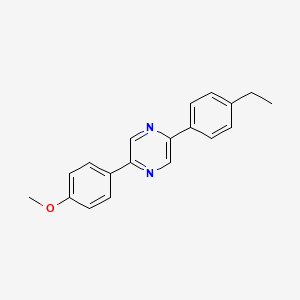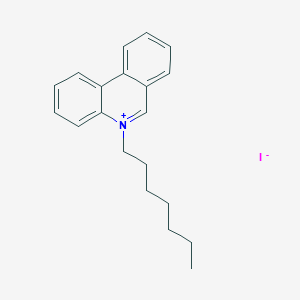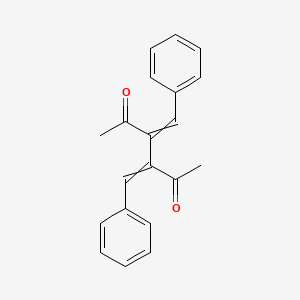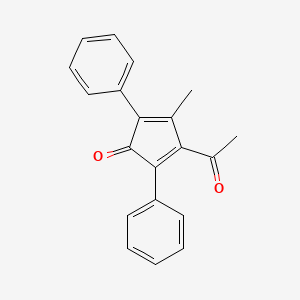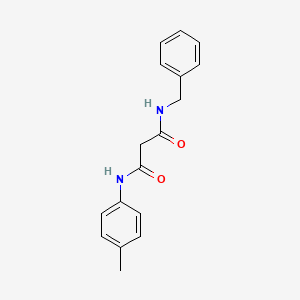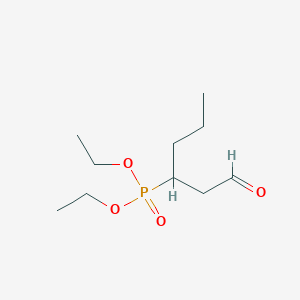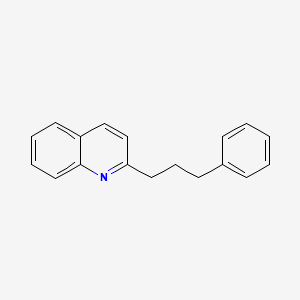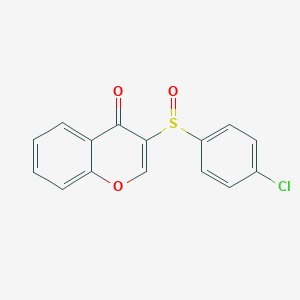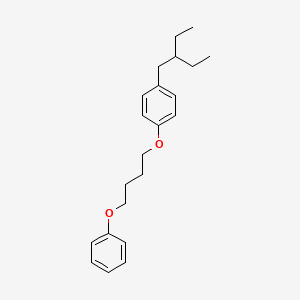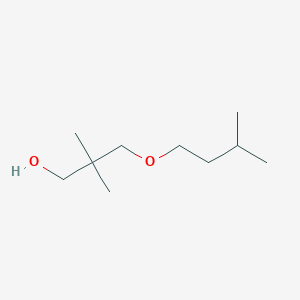![molecular formula C14H15NO7 B14297792 Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate CAS No. 115698-89-0](/img/structure/B14297792.png)
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate is an organic compound with the molecular formula C14H15NO6. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate. This compound is characterized by the presence of a hydroxy group and a nitrophenyl group attached to the propanedioate moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion of diethyl propanedioate is generated by reacting it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes nucleophilic substitution with an appropriate electrophile, such as an alkyl halide, to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl [oxo(2-nitrophenyl)methylidene]propanedioate.
Reduction: Formation of diethyl [hydroxy(2-aminophenyl)methylidene]propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate involves its interaction with various molecular targets. The hydroxy and nitrophenyl groups can participate in hydrogen bonding and π-π interactions with target molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler analog without the hydroxy and nitrophenyl groups.
Diethyl [hydroxy(4-nitrophenyl)methylidene]propanedioate: A positional isomer with the nitro group at the 4-position.
Diethyl [hydroxy(2-aminophenyl)methylidene]propanedioate: A reduced analog with an amino group instead of a nitro group.
Uniqueness
Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate is unique due to the presence of both hydroxy and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
115698-89-0 |
|---|---|
Fórmula molecular |
C14H15NO7 |
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
diethyl 2-[hydroxy-(2-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C14H15NO7/c1-3-21-13(17)11(14(18)22-4-2)12(16)9-7-5-6-8-10(9)15(19)20/h5-8,16H,3-4H2,1-2H3 |
Clave InChI |
WMPDKPKAFGEMQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C1=CC=CC=C1[N+](=O)[O-])O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


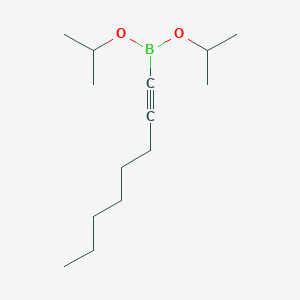
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
